Lanthanum(III) hydroxide

Overview

Description

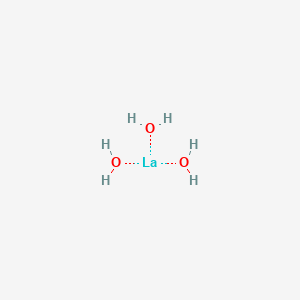

Lanthanum(III) hydroxide, with the chemical formula La(OH)₃, is a hydroxide of the rare-earth element lanthanum. It is a white, crystalline solid that is slightly soluble in water and exhibits basic properties. This compound is of significant interest due to its applications in various fields, including catalysis, environmental science, and materials science.

Mechanism of Action

Target of Action

Lanthanum(III) hydroxide, a hydroxide of the rare-earth element lanthanum , primarily targets phosphates in the environment . It is known to be an effective adsorbent for arsenate removal from aqueous solutions .

Mode of Action

This compound interacts with its targets by ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . In the case of arsenate removal, it forms inner-sphere surface complexes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to phosphate metabolism . By binding to phosphates, it can effectively reduce serum phosphorus levels . This action is particularly beneficial in conditions like chronic kidney disease (CKD), where phosphate homeostasis is disrupted .

Pharmacokinetics

This compound exhibits low oral bioavailability (~0.001%) . The small fraction that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . This results in similar plasma exposure and pharmacokinetics in healthy human volunteers and CKD stage 5 patients . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are <3 pg/mL .

Result of Action

The primary result of this compound’s action is the reduction of serum phosphorus levels . This can delay the progression of kidney failure and protect renal function . Additionally, it can suppress the development of vascular calcification , a common complication in CKD .

Action Environment

This compound is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other ions .

Biochemical Analysis

Biochemical Properties

Lanthanum(III) hydroxide has been found to interact with various biomolecules. For instance, it has been shown to have a significant effect on vascular calcification caused by chronic renal failure hyperphosphatemia . This indicates that this compound can interact with enzymes and proteins involved in these processes.

Cellular Effects

This compound has been shown to have a protective effect on renal function, indicating that it can influence cell function . It can also postpone the progression of chronic renal failure, suggesting that it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NF-κB signal transduction pathway . This pathway is crucial for many cellular processes, including immune response, inflammation, and cell survival. This compound can mitigate vascular calcification via this pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It can effectively reduce serum phosphorus levels, delay the process of renal failure, and protect renal function .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its overall beneficial effects on renal function and vascular calcification have been noted .

Metabolic Pathways

Its interaction with the NF-κB signal transduction pathway suggests that it may influence several metabolic processes .

Transport and Distribution

Its biochemical effects suggest that it may be distributed in areas where the NF-κB pathway is active .

Subcellular Localization

Given its interaction with the NF-κB pathway, it may be localized in areas of the cell where this pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum(III) hydroxide can be synthesized through several methods:

Precipitation Method: This involves adding an alkali, such as ammonia, to an aqueous solution of lanthanum salts like lanthanum nitrate.

Hydrothermal Method: This method involves the hydrothermal treatment of lanthanum salts in an autoclave.

Solution Combustion Technique: This technique uses metal nitrate as an oxidant and citric acid as fuel.

Industrial Production Methods: Industrial production of this compound typically involves large-scale precipitation methods, where lanthanum salts are reacted with alkaline solutions under controlled conditions to ensure consistent quality and yield.

Types of Reactions:

Reaction with Acids: this compound reacts with acids to form lanthanum salts and water.

Reaction with Water: Lanthanum reacts slowly with cold water and quickly with hot water to form this compound and hydrogen gas.

Common Reagents and Conditions:

Major Products:

Lanthanum Oxide (La₂O₃): Formed by the thermal decomposition of this compound.

Lanthanum Salts: Formed by the reaction of this compound with various acids.

Scientific Research Applications

Lanthanum(III) hydroxide has numerous applications in scientific research:

Environmental Science: this compound is an efficient adsorbent for removing arsenate from aqueous solutions, making it valuable for water purification.

Materials Science: It is used in the synthesis of lanthanum-based materials, such as lanthanum aluminate thin films and lanthanum fluoride nanocrystals.

Optical Applications: Lanthanum compounds are used to produce special types of optical glass with high refractive indices.

Comparison with Similar Compounds

Lanthanum(III) hydroxide can be compared with other lanthanide hydroxides, such as cerium(III) hydroxide and neodymium(III) hydroxide:

Cerium(III) Hydroxide (Ce(OH)₃): Similar to this compound, cerium(III) hydroxide is used in catalysis and environmental applications. cerium has a higher oxidation state (+4) that allows for additional redox reactions.

Neodymium(III) Hydroxide (Nd(OH)₃): Neodymium(III) hydroxide is used in the production of neodymium magnets and other advanced materials. It shares similar chemical properties with this compound but has unique magnetic properties.

This compound stands out due to its high efficiency in specific applications, such as arsenate removal and its role in producing high-refractive-index optical materials.

Properties

IUPAC Name |

lanthanum;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJQFHWVMDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065778 | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14507-19-8 | |

| Record name | Lanthanum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does Lanthanum(III) hydroxide remove pollutants from water?

A: this compound exhibits a strong affinity for certain pollutants, particularly oxyanions like arsenate (As(V)) and chromate (Cr(VI)). This interaction likely involves chemisorption, where the pollutant ions bind to the surface of La(OH)₃ through strong chemical bonds. [] This effectively traps the pollutants, removing them from the water.

Q2: What factors influence the effectiveness of this compound in removing pollutants?

A2: Several factors can impact La(OH)₃'s sorption capacity.

- pH: The pH of the solution significantly affects the surface charge of La(OH)₃ and the speciation of the target pollutants, influencing their binding affinity. []

- Temperature: Research indicates that the sorption process is endothermic, meaning higher temperatures generally enhance pollutant removal. []

- Presence of competing ions: Other ions present in the solution can compete with the target pollutants for binding sites on La(OH)₃, potentially reducing its effectiveness. Phosphate, for instance, was found to be a strong competitor for binding sites. []

Q3: How does the incorporation of this compound into a resin matrix affect its performance?

A3: Embedding La(OH)₃ within a polymer matrix, such as poly(hydroxamic acid) (PHA), offers several advantages:

- Improved stability: La(OH)₃ embedded within PHA (LaOHPHA) exhibits enhanced stability in acidic environments compared to pure La(OH)₃. []

- Potential for regeneration: The LaOHPHA resin can be regenerated and reused for multiple cycles of pollutant removal, though its efficiency might decrease over time. []

Q4: What are the potential applications of this compound in environmental remediation?

A4: The research suggests that both La(OH)₃ and LaOHPHA hold promise for:

- Treating industrial wastewater: These materials effectively remove arsenic from wastewater samples, particularly those with lower initial arsenic concentrations. For instance, over 90% arsenic removal was achieved from a wood treatment industry wastewater sample. []

- Remediating contaminated water sources: Due to its high sorption capacity for arsenic and chromium, La(OH)₃ could be utilized in treating water contaminated with these pollutants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.